Utility in PET Imaging: Validated as Precursor for Hypoxia Marker [18F]EF1
The compound's primary differentiation lies in its validated use as a precursor for the synthesis of [18F]EF1, a radiotracer for imaging tumor hypoxia using Positron Emission Tomography (PET) [1]. The development of [18F]EF1 was specifically based on the 3-fluoropropylamine side chain, which is a 3-monofluoro analog of the well-characterized marker EF5 [2]. This application is unique to the fluorinated analog and cannot be achieved with chloro- or bromo-propylamines in the same radiochemical context.
| Evidence Dimension | Radiochemical Synthesis Yield |
|---|---|
| Target Compound Data | 2% radiochemical yield for [18F]EF1 |
| Comparator Or Baseline | Alternative non-fluorinated hypoxia markers (e.g., based on chloro- or bromo- precursors) are not established in this context. The 2% yield is a specific, quantifiable outcome for this compound. |
| Quantified Difference | A 2% radiochemical yield is reported for the synthesis of [18F]EF1 using 3-fluoropropylamine as the side chain precursor [1]. |
| Conditions | Nucleophilic substitution of bromine in 2-(2-nitroimidazol-1[H]-yl)-N-(3-bromopropyl)acetamide (EBr1) by carrier-added 18F in DMSO at 120°C [1]. |
Why This Matters
This establishes the compound as a critical, validated building block for a specific PET radiotracer, differentiating it from generic halogenated amines and justifying its selection for hypoxia imaging research.
- [1] Kachur, A. V., et al. Synthesis of new hypoxia markers EF1 and [18F]-EF1. Applied Radiation and Isotopes, 1999, 51(6), 643-650. View Source
- [2] Evans, S. M., et al. Noninvasive detection of tumor hypoxia using the 2-nitroimidazole [18F]EF1. Journal of Nuclear Medicine, 2000, 41(2), 327-336. View Source
